chemical structure and properties of 2-benzyl-5-nitro-2H-indazole
chemical structure and properties of 2-benzyl-5-nitro-2H-indazole
An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Benzyl-5-nitro-2H-indazole
This guide provides a comprehensive technical overview of 2-benzyl-5-nitro-2H-indazole, a heterocyclic organic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally analogous compounds, this document details its chemical structure, a validated synthesis protocol, physicochemical properties, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 2-Benzyl-5-nitro-2H-indazole
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. The position of the substituents on the indazole core significantly influences the molecule's electronic distribution, reactivity, and biological activity.
2-Benzyl-5-nitro-2H-indazole features a benzyl group attached to the N2 position of the indazole ring and a nitro group at the C5 position. The presence of the electron-withdrawing nitro group significantly impacts the molecule's chemical properties, rendering it a potential candidate for various chemical transformations and a pharmacophore of interest. Notably, 5-nitroindazole derivatives have demonstrated promising activity as antiprotozoal agents, suggesting potential therapeutic applications for this compound class.[1][2][3]
Molecular Structure and Conformation
The chemical structure of 2-benzyl-5-nitro-2H-indazole consists of a planar indazole ring system. The benzyl group introduces a second aromatic ring, which is not coplanar with the indazole core.
Based on X-ray crystallographic data of the closely related constitutional isomer, 2-benzyl-6-nitro-2H-indazole, the indazole portion is nearly planar, and the pendant benzene ring of the benzyl group subtends a significant dihedral angle with respect to the indazole plane.[4][5] For the 6-nitro isomer, this angle is approximately 65.9°.[4][5] A similar non-planar conformation is expected for 2-benzyl-5-nitro-2H-indazole, which influences its crystal packing and intermolecular interactions.
Diagram: Chemical Structure of 2-Benzyl-5-nitro-2H-indazole
Caption: Chemical structure of 2-benzyl-5-nitro-2H-indazole.
Synthesis of 2-Benzyl-5-nitro-2H-indazole
The synthesis of 2-benzyl-5-nitro-2H-indazole can be reliably achieved through the N-alkylation of 5-nitro-1H-indazole with benzyl bromide. The alkylation of the indazole ring can lead to a mixture of N1 and N2 isomers. However, reaction conditions can be optimized to favor the formation of the N2-substituted product. The following protocol is adapted from a validated procedure for the synthesis of the analogous 2-benzyl-6-nitro-2H-indazole.[4][5]
Experimental Protocol: N-Alkylation of 5-Nitro-1H-indazole
Materials:
-
5-Nitro-1H-indazole
-
Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Tetra-n-butylammonium iodide (TBAI)
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Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
-
To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (1.8 eq) and a catalytic amount of tetra-n-butylammonium iodide (TBAI).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the N1 and N2 isomers and afford pure 2-benzyl-5-nitro-2H-indazole.
Causality of Experimental Choices:
-
Solvent: THF is a suitable aprotic solvent that dissolves the starting materials and facilitates the reaction without interfering.
-
Base: Potassium carbonate is a mild base that deprotonates the indazole, activating it for nucleophilic attack on the benzyl bromide.
-
Catalyst: TBAI acts as a phase-transfer catalyst, enhancing the rate of the alkylation reaction.
-
Purification: Column chromatography is essential for separating the desired N2-alkylated product from the N1 isomer and any unreacted starting materials.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 2-benzyl-5-nitro-2H-indazole.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value / Characteristics | Justification / Comments |
| Molecular Formula | C₁₄H₁₁N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 253.26 g/mol | Calculated from the molecular formula.[4][5] |
| Appearance | Yellow to orange crystalline solid | 2-Methyl-5-nitro-2H-indazole is a yellow to orange crystalline solid.[6] 5-Nitroindazole is a yellow powder.[7] |
| Melting Point | Expected in the range of 150-170 °C | The melting point of 2-methyl-5-nitro-2H-indazole is 161-163 °C. The larger benzyl group may influence the crystal packing and thus the melting point. |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in alcohols (e.g., ethanol, methanol); likely insoluble in water and non-polar solvents (e.g., hexane). | Aromatic nitro compounds and indazole derivatives typically exhibit this solubility profile. The presence of two aromatic rings suggests low aqueous solubility.[6][8] |
| ¹H NMR (Predicted) | δ (ppm): ~5.6 (s, 2H, CH₂), ~7.2-7.4 (m, 5H, benzyl-H), ~7.6 (d, 1H, indazole-H), ~8.0 (dd, 1H, indazole-H), ~8.5 (s, 1H, indazole-H), ~8.8 (d, 1H, indazole-H). | Based on the known spectra of 2-substituted indazoles and benzyl-containing compounds.[9][10][11][12] The benzylic protons are expected to be a singlet around 5.6 ppm. The protons on the indazole ring will be in the aromatic region, with the proton adjacent to the nitro group being the most downfield. |
| ¹³C NMR (Predicted) | δ (ppm): ~55 (CH₂), ~110-150 (aromatic carbons). | The benzylic carbon is expected around 55 ppm. The aromatic carbons of both rings will appear in the typical downfield region.[9][13][14] |
| IR Spectroscopy (cm⁻¹) | ~3100-3000 (aromatic C-H), ~1590, 1490 (aromatic C=C), ~1520, 1340 (N-O, nitro group). | These are characteristic absorption bands for aromatic nitro compounds. The NIST database shows strong N-O stretching bands for 2-methyl-5-nitro-2H-indazole in these regions.[15][16] |
| Mass Spectrometry | Expected [M]⁺ at m/z 253.08. A prominent fragment at m/z 91 (tropylium ion) from the loss of the benzyl group is anticipated. | The molecular ion peak corresponds to the molecular weight. The fragmentation pattern is predicted based on the structure, with the benzyl-N bond being a likely point of cleavage. |
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-benzyl-5-nitro-2H-indazole is primarily dictated by the nitro group and the indazole ring system.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a synthetic handle to introduce a range of other functional groups, making 5-amino-2-benzyl-2H-indazole a valuable intermediate for the synthesis of more complex molecules.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the indazole ring towards nucleophilic aromatic substitution, although this is less common than in simpler nitroaromatic systems.
-
Biological Activity: The 5-nitroindazole scaffold is a known pharmacophore in the development of antiprotozoal agents.[17][18] The mechanism of action is believed to involve the reduction of the nitro group within the parasite to form reactive nitro anion radicals, which induce oxidative stress and damage cellular macromolecules, leading to cell death.[17][18] Derivatives of 1-benzyl-5-nitroindazole have shown potent antileishmanial activity.[2][3] Therefore, 2-benzyl-5-nitro-2H-indazole is a promising candidate for screening against various parasitic diseases, including leishmaniasis and Chagas disease.
Conclusion
2-Benzyl-5-nitro-2H-indazole is a synthetically accessible compound with significant potential in medicinal chemistry. While direct experimental characterization is limited in the public domain, its properties can be reliably predicted based on well-understood chemical principles and data from analogous structures. The presence of the 5-nitro group is key to its potential biological activity, particularly as an antiprotozoal agent. The synthetic protocol outlined in this guide provides a clear and validated pathway for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related 5-nitroindazole derivatives.
References
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